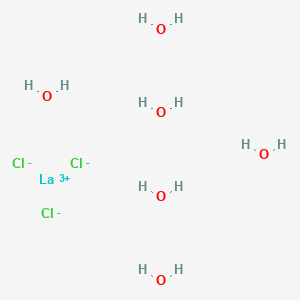

Lanthanum chloride (LaCl3), hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Lanthanoid Series Elements - Lanthanum - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17272-45-6 |

|---|---|

Molecular Formula |

Cl3H12LaO6 |

Molecular Weight |

353.35 g/mol |

IUPAC Name |

trichlorolanthanum;hexahydrate |

InChI |

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

CWDUIOHBERXKIX-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] |

Canonical SMILES |

O.O.O.O.O.O.Cl[La](Cl)Cl |

Related CAS |

10099-58-8 (Parent) |

Synonyms |

lanthanum chloride lanthanum chloride, 140La-labeled lanthanum chloride, 141La-labeled lanthanum chloride, heptahydrate lanthanum chloride, hexahydrate lanthanum chloride, monohydrate lanthanum chloride, trihydrate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hydrated Lanthanum Iii Chloride

The synthesis of hydrated lanthanum(III) chloride, specifically the hexahydrate form (LaCl₃·6H₂O), typically involves the reaction of a lanthanum-containing precursor with hydrochloric acid. The choice of precursor can influence the reaction conditions and the purity of the final product. Common precursors include lanthanum oxide (La₂O₃), lanthanum carbonate (La₂(CO₃)₃), and lanthanum hydroxide (B78521) (La(OH)₃).

The general principle behind these syntheses is the dissolution of the basic lanthanum precursor in hydrochloric acid, followed by crystallization of the hydrated salt from the resulting solution. camorareearth.com

A prevalent method involves dissolving lanthanum carbonate powder in dilute hydrochloric acid. The reaction proceeds with stirring until the pH of the solution reaches a value between 2 and 3. google.com This is followed by filtration to remove any insoluble impurities. The filtrate, a lanthanum chloride solution, is then subjected to evaporative concentration. Subsequent cooling and natural crystallization yield the hydrated lanthanum chloride crystals. google.com The general chemical equation for this reaction is:

La₂(CO₃)₃ + 6HCl → 2LaCl₃ + 3H₂O + 3CO₂ camorareearth.com

Similarly, lanthanum oxide can be used as the starting material. The oxide is suspended in deionized water and heated, after which hydrochloric acid is added dropwise while stirring. epo.org The reaction continues until the solution becomes clear, indicating the complete conversion of the oxide to lanthanum chloride. The resulting solution is then cooled and filtered to yield a pure lanthanum chloride solution ready for crystallization. epo.org The reaction is represented as:

La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O wikipedia.org

Controlled dehydration of higher hydrates, such as the heptahydrate, by careful heating can also be employed to obtain the hexahydrate. google.com For instance, a multi-step heating process in a non-oxidation drying oven can be used to sequentially remove water molecules, transitioning from higher hydrates to lower ones and eventually to the anhydrous form. google.com

| Precursor | Reagent | General Reaction | Key Process Steps |

| Lanthanum Carbonate (La₂(CO₃)₃) | Hydrochloric Acid (HCl) | La₂(CO₃)₃ + 6HCl → 2LaCl₃ + 3H₂O + 3CO₂ | Dissolution in dilute HCl, pH control (2-3), filtration, evaporative concentration, crystallization. camorareearth.comgoogle.com |

| Lanthanum Oxide (La₂O₃) | Hydrochloric Acid (HCl) | La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O | Suspension in water, heating, dropwise addition of HCl, cooling, filtration. epo.orgwikipedia.org |

| Lanthanum Hydroxide (La(OH)₃) | Hydrochloric Acid (HCl) | La(OH)₃ + 3HCl → LaCl₃ + 3H₂O | Dissolution in HCl followed by crystallization. camorareearth.com |

Lanthanum Chloride Hexahydrate As a Precursor in Advanced Materials Synthesis

Lanthanum chloride hexahydrate is a versatile and important precursor for the synthesis of a wide range of advanced materials due to its high water solubility and reactivity. wikipedia.orgsigmaaldrich.com It serves as a primary source of lanthanum ions (La³⁺) for creating complex oxides, nanoparticles, catalysts, and other functional materials.

In materials science, LaCl₃·6H₂O is frequently used in the production of lanthanum-based ceramics and catalysts. synthetikaeu.com One notable application is the fabrication of lanthanum hexaboride (LaB₆) powders, which are valued for their use in ultra-high-temperature ceramics. sigmaaldrich.com The synthesis can be achieved via a melt-assisted method where lanthanum chloride hydrate (B1144303) reacts with sodium borohydride in a molten salt solution. ias.ac.in

The compound is a key starting material for various nanostructures. sigmaaldrich.com For example, it is used to prepare lanthanum aluminate (LAO) thin films and lanthanum fluoride (B91410) (LaF₃) nanocrystals. chemicalbook.com It is also employed in the synthesis of lanthanum oxychloride (LaOCl) nanoparticles through methods like the sol-gel technique. um.edu.my Furthermore, it can be used as a dopant to fabricate zinc oxide (ZnO) nanoparticles with enhanced optical properties and as a precursor for La/V co-doped titanium dioxide (TiO₂) nanoparticles, which exhibit improved photocatalytic activity. sigmaaldrich.comsigmaaldrich.com

In environmental applications, lanthanum chloride is a precursor for materials designed for water purification. It is used to synthesize iron-lanthanum composite (hydr)oxides, which have demonstrated effectiveness in removing arsenic from water. sigmaaldrich.com Additionally, it is a precursor for lanthanum carbonate, which is synthesized by reacting lanthanum chloride with a carbonate source like sodium bicarbonate or sodium carbonate, and is used for phosphate (B84403) removal in wastewater treatment. researchgate.netatamanchemicals.comresearchgate.netgoogle.com

Lanthanum chloride is also integral to the synthesis of luminescent materials and catalysts. When doped with cerium, it serves as a precursor for excellent scintillator materials used in detectors. wikipedia.orgaemree.com In the petrochemical industry, it is used to prepare fluid catalytic cracking (FCC) catalysts, which enhance the conversion of heavy crude oil into more valuable fuels. google.comwikipedia.orgaemree.com Its function as a mild Lewis acid is also utilized in organic synthesis. aemree.comnanoshel.com

| Advanced Material | Synthesis Method/Application Area | Precursors |

| Lanthanum Hexaboride (LaB₆) | Melt-assisted synthesis for ultra-high-temperature ceramics. sigmaaldrich.comias.ac.in | Lanthanum chloride hydrate, Sodium borohydride. ias.ac.in |

| Lanthanum-based Nanoparticles | Synthesis of various nanostructures including LaF₃, LaOCl, and doped ZnO. sigmaaldrich.comchemicalbook.comum.edu.my | Lanthanum chloride hydrate, various co-reagents. sigmaaldrich.comchemicalbook.com |

| Composite (Hydr)oxides | Synthesis of Fe-La composite (hydr)oxides for arsenic removal. sigmaaldrich.com | Lanthanum chloride hydrate, Iron salts. sigmaaldrich.com |

| Lanthanum Carbonate (La₂(CO₃)₃) | Precipitation reaction for phosphate binding agents. researchgate.netresearchgate.net | Lanthanum chloride, Sodium bicarbonate/carbonate. researchgate.netresearchgate.net |

| Doped Scintillation Crystals | Preparation of cerium-doped lanthanum chloride (LaCl₃:Ce³⁺) scintillators. wikipedia.orgaemree.com | Lanthanum chloride, Cerium source. aemree.com |

| Petroleum Cracking Catalysts | Component in Fluid Catalytic Cracking (FCC) catalysts. wikipedia.orgaemree.com | Lanthanum chloride. aemree.com |

| Lanthanum Phosphates (LaPO₄) | Precipitation reactions for luminescent materials. d-nb.inforesearchgate.net | Lanthanum chloride hydrate, Phosphoric acid. d-nb.info |

Coordination Chemistry and Solution Behavior of Lanthanum Iii Chloride Complexes

Ligand Coordination and Structural Elucidation of Lanthanum(III) Complexes

The large ionic radius and high charge of the La(III) ion allow for variable coordination numbers, typically ranging from 6 to 9. The coordination sphere of lanthanum(III) in aqueous chloride solutions is a dynamic environment where water molecules and chloride ions compete for coordination sites.

Experimental Characterization of Coordination Geometries

Experimental techniques are pivotal in elucidating the coordination geometries of lanthanum(III) complexes in solution. Raman spectroscopy has been instrumental in identifying the various species present in aqueous lanthanum chloride solutions. Studies have identified distinct vibrational bands corresponding to different chloro-aqua complexes. For instance, the LaCl(H₂O)₈²⁺ complex exhibits a La–Cl vibrational band at approximately 234 cm⁻¹, while the LaCl₂(H₂O)₆⁺ complex shows a corresponding band at around 221 cm⁻¹. scholaris.cacdnsciencepub.com The hydrated La³⁺ ion, La(H₂O)₉³⁺, is characterized by a La–O vibrational mode at roughly 340 cm⁻¹. cdnsciencepub.com

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is another powerful tool for probing the local coordination environment of metal ions in solution. It provides information on coordination numbers and the average distances between the central metal ion and its surrounding ligands. nih.gov For early lanthanides like lanthanum, a coordination number of 9 is commonly observed in aqueous solutions. nih.gov X-ray diffraction studies have also contributed to the understanding of solute structuring in aqueous lanthanum(III) chloride solutions, confirming the formation of inner-sphere chloro-complexes. researchgate.net

| Species | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| La(H₂O)₉³⁺ | La–O | ~340 |

| LaCl(H₂O)₈²⁺ | La–Cl | ~234 |

| LaCl₂(H₂O)₆⁺ | La–Cl | ~221 |

Computational Modeling of Lanthanum(III) Coordination Polyhedra

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling the coordination polyhedra of lanthanum(III) complexes. scholaris.caresearchgate.net These theoretical calculations provide insights into the minimum energy structures of the aqueous species. scholaris.ca For the nonahydrated lanthanum(III) ion, La(H₂O)₉³⁺, computations have optimized the structure to a tricapped trigonal prismatic geometry. cdnsciencepub.com In this arrangement, the oxygen atoms of the water molecules in the equatorial plane have a slightly longer average bond distance to the lanthanum ion compared to those in the axial positions. cdnsciencepub.com

Computational studies have also predicted the structures of various chloro-aqua lanthanum(III) complexes. For example, DFT calculations have been used to model LaCl(H₂O)₈²⁺, LaCl₂(H₂O)₆⁺, and LaCl₃(H₂O)₄⁰. scholaris.cacdnsciencepub.com These models indicate that as the number of chloride ligands increases, the number of coordinated water molecules decreases. scholaris.ca Ab initio molecular dynamics (AIMD) simulations have further revealed that the first coordination shell of lanthanide ions, including lanthanum, is highly dynamic and does not conform to a single, rigid molecular geometry. acs.org

| Species | Predicted Geometry |

|---|---|

| La(H₂O)₉³⁺ | Tricapped Trigonal Prismatic |

| LaCl(H₂O)₈²⁺ | - |

| LaCl₂(H₂O)₆⁺ | - |

| LaCl₃(H₂O)₄⁰ | - |

Aqueous Speciation and Complex Formation Dynamics of Lanthanum(III) Chloride

In aqueous solutions of lanthanum(III) chloride, a dynamic equilibrium exists between the hydrated lanthanum ion and various chloro-aqua complexes. The extent of complex formation is dependent on factors such as the concentration of chloride ions and temperature.

Determination of Stepwise Formation Constants and Thermodynamic Parameters

The formation of chloro-complexes of lanthanum(III) in aqueous solution can be described by stepwise equilibria. The stepwise formation constants, K₀,₁ and K₁,₂, which correspond to the formation of LaCl²⁺ and LaCl₂⁺ respectively, can be determined from experimental data. scholaris.caresearchgate.net These constants provide a quantitative measure of the stability of the complexes. One method for determining these constants involves fitting concentration-dependent formation quotients obtained from Raman spectroscopic data to a specific ion interaction (SIT) model. scholaris.caresearchgate.net Solvent extraction methods have also been employed to determine the stability constants of lanthanum chloride complexes. researchgate.net Studies have shown that both K₀,₁ and K₁,₂ exhibit a minor increase with temperature. scholaris.caresearchgate.net

The reactions for the stepwise formation of the first two chloro-complexes are as follows:

La(H₂O)₉³⁺ + Cl⁻ ⇌ LaCl(H₂O)₈²⁺ + H₂O

LaCl(H₂O)₈²⁺ + Cl⁻ ⇌ LaCl₂(H₂O)₆⁺ + 2H₂O

Thermodynamic parameters, such as the enthalpy of formation, provide further insight into the stability of these compounds. For gaseous lanthanum chlorides, the enthalpies of formation (ΔfH⁰) at 298 K have been determined. researchgate.net

| Reaction | Formation Constant | Temperature Dependence |

|---|---|---|

| La(H₂O)₉³⁺ + Cl⁻ ⇌ LaCl(H₂O)₈²⁺ + H₂O | K₀,₁ | Minor increase with temperature |

| LaCl(H₂O)₈²⁺ + Cl⁻ ⇌ LaCl₂(H₂O)₆⁺ + 2H₂O | K₁,₂ | Minor increase with temperature |

Influence of Temperature and Ionic Strength on Solution Equilibria

The solution chemistry of lanthanum(III) chloride is significantly influenced by environmental conditions such as temperature and ionic strength. In aqueous solutions, the lanthanum(III) ion (La³⁺) is hydrated, with evidence suggesting the hydrated La³⁺ cation is coordinated by nine water molecules, forming the complex [La(H₂O)₉]³⁺. scholaris.caacademie-sciences.fr The interaction of this aqua ion with chloride ions leads to the formation of chloro-complexes. These complexes, such as [La(OH₂)₉₋ₙClₙ]³⁻ⁿ (where n = 1-3), are generally considered to be weak and their stability is highly dependent on the solution's properties. researchgate.net

Recent studies using Raman spectroscopy have quantified the stepwise formation of aqueous lanthanum(III) chloride complexes from 5°C to 80°C. scholaris.ca These investigations reveal that the equilibrium constants for the formation of LaCl²⁺ (K₀,₁) and LaCl₂⁺ (K₁,₂) exhibit a minor increase with rising temperature. scholaris.ca This suggests that the formation of these inner-sphere complexes is slightly endothermic.

The stability of these chloro-complexes is also strongly dependent on the ionic strength of the solution. At low concentrations (< 0.1 mol·L⁻¹), the chloro-complexes tend to dissociate, and at concentrations below 0.01 mol·dm⁻³, stable lanthanum chloride complexes are generally not observed. researchgate.netnih.gov As the concentration of chloride ions increases, the formation of species like [LaCl(OH₂)₈]²⁺ and [LaCl₂(OH₂)₇]⁺ becomes more favorable. nih.gov The specific ion interaction (SIT) activity coefficient model has been successfully applied to describe these equilibria over a broad range of ionic strengths, demonstrating a linear relationship up to an ionic strength (Im) of 9.4. scholaris.ca

| Temperature (°C) | log₁₀(K₀,₁) for LaCl²⁺ | log₁₀(K₁,₂) for LaCl₂⁺ |

|---|---|---|

| 5 | -0.60 | -1.25 |

| 25 | -0.55 | -1.18 |

| 40 | -0.52 | -1.14 |

| 60 | -0.48 | -1.09 |

| 80 | -0.44 | -1.04 |

Data adapted from speciation studies using Raman spectroscopy. The values represent the logarithm of the stepwise formation constants. scholaris.ca

Interactions of Lanthanum(III) with Organic and Inorganic Ligands

The trivalent lanthanum ion is a hard Lewis acid, which predisposes it to form stable complexes with ligands containing hard donor atoms, particularly oxygen and nitrogen. stanfordmaterials.comnih.gov Its flexible coordination number, typically ranging from 6 to 9, allows for the formation of diverse complex geometries. stanfordmaterials.com

Studies with Chelating Agents and Multidentate Ligands

Lanthanum(III) readily interacts with a variety of chelating and multidentate ligands. These interactions are fundamental to applications in separation science and the development of novel materials.

Amino acids have been shown to be effective chelating agents for La(III). Studies involving hydrolysates from soybean protein isolate identified Glutamic acid (Glu), Aspartic acid (Asp), and Proline (Pro) as the primary La(III)-binding ligands. nih.govresearchgate.net Spectroscopic analysis using UV-vis and FTIR confirmed that both the amino nitrogen and carboxyl oxygen atoms participate in the metal-ligand coordination. nih.govresearchgate.net

Chelating ion exchangers with specific functional groups also exhibit strong affinity for La(III). Research on the removal of La(III) from acidic solutions found that resins containing aminophosphonic functional groups demonstrated the best adsorption properties. nih.gov This highlights the strong interaction between the lanthanum ion and the phosphonic acid groups.

More complex synthetic ligands, such as phosphoramides, have been investigated to understand their coordination modes with lanthanum. A monoanionic phosphoramide (B1221513) ligand was found to bind to La³⁺ in both its neutral (protonated) and anionic (deprotonated) forms. nih.govacs.org The binding mode of the anionic form can be either bidentate or monodentate, depending on the steric crowding at the metal center, while the neutral form coordinates exclusively through the phosphoramide oxygen atom. nih.govacs.org Similarly, octa-coordinated lanthanum(III) complexes have been synthesized with azaphosphor β-diketon and diimine ligands, resulting in a distorted tetragonal antiprism geometry around the central metal ion. nih.gov

| Ligand Type | Specific Example(s) | Coordinating Atoms | Key Research Finding |

|---|---|---|---|

| Amino Acids | Glutamic acid, Aspartic acid, Proline | Amino Nitrogen (N), Carboxyl Oxygen (O) | Forms stable chelates; identified as primary binders from protein hydrolysates. nih.govresearchgate.net |

| Aminophosphonic Acid | Functional groups on ion exchange resins | Nitrogen (N), Phosphonyl Oxygen (O) | Demonstrates high adsorption capacity for La(III) from acidic solutions. nih.gov |

| Phosphoramide | Synthetic monoanionic phosphoramide | Phosphoramide Oxygen (O), Nitrogen (N) | Binds in both neutral and anionic forms; exhibits monodentate and bidentate coordination. nih.govacs.org |

| β-diketon / Diimine | Azaphosphor β-diketon, Phenanthroline | Oxygen (O), Nitrogen (N) | Forms octa-coordinated complexes with a distorted tetragonal antiprism geometry. nih.gov |

Binding Mechanisms with Biologically Relevant Molecules

The interaction of lanthanum(III) ions with biological macromolecules is an area of significant research, particularly for understanding its biochemical effects and potential therapeutic or diagnostic applications.

Studies on the interaction between lanthanum chloride and DNA have revealed its ability to induce conformational changes. Specifically, LaCl₃ can cause a reversible transition in (CG) repeat DNA sequences from the right-handed B-form to the left-handed Z-form. iith.ac.in This transition is reversible upon the addition of a strong chelating agent like EDTA. The binding mechanism is believed to involve the interaction of La³⁺ with the phosphate (B84403) backbone of the DNA, with thermal melting studies suggesting a stronger binding to the Z-DNA form. iith.ac.in Molecular dynamics simulations further indicate that the La³⁺ ion binds in the minor groove, bridging the anionic oxygens of the phosphate groups on complementary strands. iith.ac.in

Lanthanum ions also interact with proteins, often by competing with or blocking native divalent cation binding sites, especially those for calcium (Ca²⁺), due to their similar ionic radii but higher charge density. nih.gov A notable example is the inhibition of the Sec61 protein translocon complex in the mammalian endoplasmic reticulum. researchgate.net Electrophysiological experiments have shown that millimolar concentrations of lanthanum ions restrict the channel's dynamics and inhibit the transport of polypeptides. researchgate.net Molecular modeling suggests that La³⁺ binding sites are clustered at the putative lateral gate of the Sec61 complex, indicating that the ion's inhibitory effect stems from restricting the structural flexibility of this gate. researchgate.net

| Biomolecule | Proposed Binding Site/Mechanism | Observed Effect |

|---|---|---|

| DNA ((CG)n repeats) | Binds to the phosphate backbone, likely in the minor groove, bridging complementary strands. iith.ac.in | Induces a reversible B-form to Z-form conformational transition. iith.ac.in |

| Protein (Sec61 Complex) | Binds to sites clustered at the putative lateral gate of the protein channel. researchgate.net | Inhibits protein transport activity by restricting the channel's structural flexibility. researchgate.net |

| Protein (PI3K/Akt Pathway) | Indirectly regulates the PI3K/Akt signaling pathway. nih.gov | Contributes to neurotoxic effects observed in cell cultures and animal models. nih.gov |

Catalytic Applications and Mechanistic Insights of Lanthanum Iii Chloride

Lewis Acid Catalysis in Organic Synthesis Mediated by Lanthanum(III) Chloride

As a mild, inexpensive, and water-tolerant Lewis acid, lanthanum(III) chloride has found considerable use in organic synthesis. stanfordmaterials.comhalide-crylink.com Its ability to coordinate with electron-rich species activates substrates towards nucleophilic attack, enabling a variety of chemical transformations under gentle reaction conditions. stanfordmaterials.com

Lanthanum(III) chloride is proficient at activating carbonyl compounds, thereby facilitating a range of transformations. stanfordmaterials.com One notable application is the conversion of aldehydes to acetals. researchgate.net This reaction proceeds efficiently in the presence of a catalytic amount of LaCl3.

Another significant transformation is the allylation of aldehydes and ketones. For instance, the reaction of aldehydes with allyltributylstannane (B1265786) in the presence of lanthanum trichloride (B1173362) affords the corresponding homoallylic alcohols in excellent yields under mild conditions in acetonitrile (B52724) at room temperature. researchgate.net Furthermore, allylation reactions of aldehydes and ketones have been successfully carried out using a La/SnCl2/H2O system, demonstrating the versatility of lanthanum-based reagents in these transformations. researchgate.net

| Aldehyde/Ketone | Reagent | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Various Aldehydes | Allyltributylstannane | LaCl3 | Acetonitrile | Room Temperature | - | Excellent | researchgate.net |

| Various Aldehydes and Ketones | - | La/SnCl2/H2O (ultrasound) | Water | Room Temperature | 1 h | 25-98 | researchgate.net |

| Various Aldehydes and Ketones | - | La/SnCl2/H2O (stirring) | Water | Room Temperature | 4 h | 29-96 | researchgate.net |

The Lewis acidic nature of lanthanum(III) chloride makes it an effective catalyst for cycloaddition reactions such as the Diels-Alder reaction. stanfordmaterials.com By coordinating to the dienophile, LaCl3 lowers its LUMO energy, thereby accelerating the [4+2] cycloaddition with a conjugated diene to form a six-membered ring. wikipedia.org This catalytic activity is valuable for the stereoselective synthesis of complex cyclic systems. stanfordmaterials.com

Similarly, lanthanum(III) chloride has been employed in aldol (B89426) reactions, where it facilitates the condensation between an enolate and a carbonyl compound to form a β-hydroxy carbonyl product. stanfordmaterials.comwikipedia.org The coordination of LaCl3 to the carbonyl oxygen of the electrophile enhances its reactivity towards the nucleophilic enolate. Lanthanide complexes, including those of lanthanum, have been used to catalyze direct asymmetric aldol-Tishchenko reactions. science.gov

Lanthanum(III) chloride has proven to be a highly effective catalyst for the synthesis of various heterocyclic compounds. A notable example is the one-pot synthesis of 2-substituted benzimidazoles from the reaction of o-phenylenediamine (B120857) and a variety of aldehydes. researchgate.netnih.gov This method is efficient, proceeds under mild reaction conditions, and gives good yields of the desired products. nih.gov The reactions are typically carried out in the presence of 10 mol% of lanthanum chloride in acetonitrile at room temperature. researchgate.netnih.gov

The synthesis of quinolines, another important class of heterocyclic compounds, can also be achieved using lanthanum-based catalysts. researchgate.net For instance, a highly efficient and regioselective Friedländer reaction of unsymmetrical 1,3-diketones with 2-aminoaryl aldehydes or ketones is promoted by lanthanum chloride. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst Loading | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| o-phenylenediamine | Various Aldehydes | 2-substituted benzimidazoles | 10 mol% LaCl3 | Acetonitrile | Room Temperature | Good | researchgate.netnih.gov |

| unsymmetrical 1,3-diketones | 2-aminoaryl aldehydes/ketones | Substituted quinolines | - | - | - | High | researchgate.net |

Lanthanum(III) Chloride in Industrial Catalytic Processes

Beyond its utility in fine chemical synthesis, lanthanum(III) chloride plays a crucial role in several large-scale industrial catalytic processes, particularly in the petrochemical industry.

Lanthanum(III) chloride is a key component in Fluid Catalytic Cracking (FCC) catalysts, which are used to convert heavy crude oil fractions into more valuable, lighter hydrocarbons like gasoline and diesel. stanfordmaterials.com The active component of FCC catalysts is typically a Y-type zeolite. The addition of lanthanum, often through impregnation with a lanthanum chloride solution, significantly enhances the thermal and hydrothermal stability of the zeolite structure. researchgate.netresearchgate.net

The lanthanum cations are believed to bond strongly with the framework oxygen atoms of the zeolite, which strengthens the interaction between the framework aluminum and its neighboring oxygen atoms. researchgate.net This stabilization prevents the dealumination of the zeolite framework at the high temperatures and in the presence of steam encountered in the FCC regenerator. researchgate.net By preventing the loss of framework aluminum, the acidic sites necessary for the cracking reactions are preserved, leading to sustained catalytic activity and improved conversion of heavy oil. researchgate.net The incorporation of lanthanum can also influence the acidity of the zeolite, leading to a decrease in the total Lewis acid amount and an increase in the total Brønsted acid amount, particularly those of medium strength. researchgate.net

| Property | Effect of Lanthanum Incorporation into Y Zeolite | Reference |

|---|---|---|

| Thermal and Hydrothermal Stability | Increases | researchgate.netresearchgate.net |

| Framework Aluminum Stability | Increases (restrains release) | researchgate.net |

| Total Lewis Acidity | Decreases | researchgate.net |

| Total Brønsted Acidity | Increases (especially medium strength) | researchgate.net |

| Heavy Oil Conversion | Boosts | researchgate.net |

Lanthanum(III) chloride has been identified as an active, selective, and stable catalyst for the oxidative chlorination of methane (B114726) to methyl chloride. halide-crylink.comresearchgate.net This process utilizes methane, hydrogen chloride, and oxygen as reactants. tum.de The reaction is believed to be a surface-catalyzed process where a transient hypochlorite (B82951) species on the catalyst surface acts as the active site for the initial activation of methane. halide-crylink.com Mixtures of lanthanum oxychloride (LaOCl) and LaCl3 are particularly promising for this reaction. researchgate.net

In these systems, the selectivity towards methyl chloride can be controlled by adjusting the methane conversion levels. researchgate.net At higher methane conversions, methylene (B1212753) chloride and carbon monoxide become the main byproducts. researchgate.net The catalytic performance can be influenced by doping the lanthanum catalyst with other metals. For instance, the addition of redox-active dopants like cobalt and cerium can increase the rate of methane conversion, although this may also lead to the oxidation of the desired methyl chloride product. researchgate.net

| Catalyst System | Reactants | Primary Product | Key Findings | Reference |

|---|---|---|---|---|

| LaCl3 / LaOCl | CH4, HCl, O2 | Methyl Chloride (CH3Cl) | Active, selective, and stable catalyst. Surface-catalyzed reaction via hypochlorite species. | halide-crylink.comresearchgate.net |

| Co- or Ce-doped LaCl3 | CH4, HCl, O2 | Methyl Chloride (CH3Cl) | Higher methane conversion rate, but potential for over-oxidation of CH3Cl. | researchgate.net |

The ability of lanthanum-based systems to activate C-H bonds also points to their potential in broader hydrocarbon functionalization reactions. mdpi.com

Catalysis in Polymerization Reactions

Lanthanum(III) chloride (LaCl₃) and its derivatives have emerged as versatile catalysts in the field of polymer chemistry. Their efficacy stems primarily from the Lewis acidic nature of the La(III) ion, which can activate monomers and initiate polymerization. stanfordmaterials.com These catalysts are particularly noted for their role in ring-opening polymerization (ROP) of cyclic esters and in the coordination polymerization of olefins.

The ring-opening polymerization of lactones and lactides is a key application for lanthanum-based catalysts, leading to the formation of biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.gov Lanthanum alkoxide initiators, often prepared from LaCl₃, are effective for these reactions. researchgate.netresearchgate.net The polymerization typically proceeds through a coordination-insertion mechanism. mdpi.com This process involves the coordination of the monomer's carbonyl oxygen to the lanthanum center, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon, leading to the cleavage of the ester bond and extension of the polymer chain. mdpi.com

Research has shown that the structure of the lanthanum complex, including the nature of its ligands, significantly influences catalytic activity and the properties of the resulting polymer. For instance, lanthanum amido complexes with salan-derived ligands have been used to catalyze the copolymerization of lactide (LA) and ε-caprolactone (ε-CL). The choice of solvent and the specific ligand structure were found to control the incorporation of the different monomers and the microstructure of the final copolymer.

Table 1: Performance of Lanthanum-Based Catalysts in Ring-Opening Polymerization

In addition to ROP, lanthanum chloride is a component in catalysts for olefin polymerization. stanfordmaterials.com While classic Ziegler-Natta catalysts are based on titanium and aluminum compounds, the addition of Lewis acids can enhance catalytic activity. youtube.comlibretexts.orgbcrec.id Lanthanum-based coordination polymers have also been shown to catalyze the oxidation of olefins. researchgate.net The mechanism in coordination polymerization involves the formation of an alkene-metal complex, which then inserts into a metal-alkyl bond to propagate the polymer chain. libretexts.org

Environmental Catalysis for Pollution Control and Remediation

Lanthanum(III) chloride-derived materials are significant in environmental catalysis, where they are used to control and remediate pollution by promoting the transformation of harmful substances into less hazardous compounds. stanfordmaterials.com Their catalytic activity is applied to the treatment of gaseous pollutants and the removal of contaminants from aqueous systems.

Lanthanum-based catalysts are effective in the abatement of major atmospheric pollutants, including nitrogen oxides (NOx), sulfur dioxide (SO₂), and volatile organic compounds (VOCs). stanfordmaterials.com

Nitrogen Oxides (NOx): Lanthanum-containing catalysts, often in the form of oxides or mixed oxides, are used in the selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃) or for direct NOx decomposition. researchgate.netsciltp.com The mechanism often involves the adsorption of NOx onto the catalyst surface, where the Lewis acidic lanthanum sites play a role in activating the NOx molecules. ua.esrsc.org In NH₃-SCR, the adsorbed NOx species react with ammonia to form benign nitrogen gas (N₂) and water. Copper-lanthanum mixed oxides have demonstrated the ability to both store NOx and facilitate its reduction. ua.es

Sulfur Dioxide (SO₂): The catalytic reduction of SO₂ to elemental sulfur is a crucial process for controlling emissions from industrial sources. Lanthanum-based catalysts, particularly when supported on materials like γ-Al₂O₃, have shown high efficacy for the reduction of SO₂ by carbon monoxide (CO). kiche.or.kr Studies indicate that over a lanthanum catalyst on an alumina (B75360) support, SO₂ conversion can exceed 95% at temperatures above 450°C. kiche.or.kr The active catalytic phases are believed to be lanthanum oxysulfides (La₂O₂S and La₂O₂S₂), which form during the reaction and facilitate the transfer of oxygen and sulfur atoms. kiche.or.krmdpi.com

Table 2: Catalytic Reduction of SO₂ by CO over Lanthanum-Based Catalysts

Volatile Organic Compounds (VOCs): Catalytic oxidation is a primary technology for destroying VOCs, converting them to CO₂ and water at lower temperatures than thermal incineration. researchgate.net Lanthanum-containing mixed metal oxides, such as La-Ni-O and La-Mn-O systems, have been investigated for the oxidation of VOCs like ethyl acetate (B1210297) and chlorinated hydrocarbons. researchgate.netsci-hub.seresearchgate.net The enhanced performance of these mixed oxides is often attributed to improved redox properties and a higher surface area compared to single oxides. For instance, a La-Ni mixed oxide catalyst achieved 100% conversion of ethyl acetate to CO₂ at approximately 250°C. researchgate.net The mechanism involves the adsorption of the VOC molecule onto the catalyst surface, followed by oxidative degradation facilitated by lattice oxygen or adsorbed oxygen species. sci-hub.se

Lanthanum(III) chloride is highly effective for the removal of anionic pollutants from water, most notably phosphate (B84403), fluoride (B91410), and arsenate. The primary mechanism is not catalytic degradation in the traditional sense, but rather a highly efficient removal process via precipitation and surface complexation, effectively transforming the dissolved pollutants into a solid, insoluble phase.

Phosphate Removal: The strong affinity between the hard Lewis acid La³⁺ and the hard Lewis base phosphate (PO₄³⁻) drives the removal mechanism. When LaCl₃ is introduced to phosphate-containing water, it rapidly forms a highly insoluble and stable precipitate, lanthanum phosphate (LaPO₄). mdpi.comresearchgate.net This process is more accurately described as a chemical precipitation or sequestration rather than catalytic degradation. The reaction is effective over a wide pH range and can reduce phosphate concentrations to very low levels. doi.org The mechanism can also involve ligand exchange, where phosphate ions replace hydroxyl groups on the surface of lanthanum hydroxide (B78521) species, and electrostatic attraction between the positively charged lanthanum surface sites and the negatively charged phosphate ions. researchgate.netdoi.org

Fluoride and Arsenate Removal: Similar mechanisms apply to the removal of other anionic pollutants like fluoride (F⁻) and arsenate (AsO₄³⁻). Lanthanum chloride reacts with fluoride ions to form insoluble lanthanum fluoride (LaF₃). frontiersin.orgresearchgate.net Studies have shown that this precipitation process can remove over 98% of fluoride from acidic wastewater under optimal conditions. researchgate.net For arsenate, removal is achieved through adsorption onto lanthanum-based materials, such as lanthanum-impregnated silica (B1680970) gel. capes.gov.brepa.gov The proposed mechanisms include ligand exchange and the formation of inner-sphere surface complexes, where the arsenate ion directly binds to the lanthanum centers on the material's surface. epa.gov This strong affinity allows for the selective removal of these anions even in the presence of other common ions like chloride and sulfate (B86663). capes.gov.br

Advanced Materials Science Research Incorporating Lanthanum Chloride Hexahydrate

Scintillator Material Development with Lanthanum-Doped Systems

Lanthanum-based halide scintillators, particularly those doped with cerium, have become prominent in the field of gamma-ray spectroscopy and medical imaging. nih.govsot.com.sg These materials are valued for their ability to efficiently convert high-energy radiation into detectable light signals.

Cerium-doped Lanthanum Chloride (LaCl₃:Ce) and Cerium-doped Lanthanum Bromide (LaBr₃:Ce) are two of the most well-studied scintillator materials. nih.govresearchgate.net They exhibit a combination of high light yield, fast decay time, and excellent energy resolution, which are critical performance metrics for radiation detectors. sot.com.sgresearchgate.netluxiumsolutions.com For instance, LaBr₃:Ce offers an exceptional energy resolution of approximately 2.6% at 662 keV, which is significantly better than traditional scintillators like Sodium Iodide (NaI:Tl). luxiumsolutions.comosti.gov This high resolution allows for more precise identification of radioisotopes. osti.gov

The development of these scintillators involves growing high-purity single crystals, a process that requires precise control over stoichiometry and dopant concentration. nih.govresearchgate.net Research has focused on optimizing crystal growth techniques, such as the Bridgman method, to produce large, high-quality crystals. osti.govresearchgate.net Because lanthanum halides are highly hygroscopic, they must be hermetically sealed to protect them from moisture, which would otherwise degrade their performance. sot.com.sgluxiumsolutions.com

| Property | Ce:LaCl₃ | Ce:LaBr₃ | NaI(Tl) (Reference) |

|---|---|---|---|

| Light Yield (photons/MeV) | ~50,000 | >63,000 | ~38,000 |

| Energy Resolution (@ 662 keV) | ~3.0% | ~2.6% | ~7% |

| Primary Decay Time (ns) | ~26 | ~16 | ~230 |

| Emission Peak (nm) | ~350 | ~360 | ~415 |

The data in this table is compiled from multiple sources. nih.govresearchgate.netluxiumsolutions.comresearchgate.netiaea.org

Optical Glass and Optoelectronic Material Engineering Utilizing Lanthanum

In the field of optics, lanthanum compounds, primarily Lanthanum Oxide (La₂O₃) derived from precursors like lanthanum chloride, are crucial additives in the formulation of specialty optical glasses. stanfordmaterials.com The inclusion of lanthanum significantly modifies the glass's optical properties, leading to high-performance lenses used in applications such as cameras and telescopes. stanfordmaterials.com

Lanthanum is a key component in the production of "Lanthanum Crown" and "Lanthanum Flint" glasses. clzoptics.comclzoptics.com These glasses are characterized by their ability to achieve a high refractive index while maintaining a relatively low dispersion. wikipedia.orgcloudynights.com Low dispersion, quantified by a high Abbe number, is the property of a material to refract different wavelengths of light by a similar amount. This characteristic is vital for minimizing chromatic aberration, an optical distortion where a lens fails to focus all colors to the same point. wikipedia.org The introduction of La₂O₃ into glass matrices, such as borate (B1201080) or silicate (B1173343) systems, allows for the development of glasses that effectively correct for this type of aberration. clzoptics.comwikipedia.org

The addition of lanthanum oxide to a glass formulation systematically increases its refractive index. stanfordmaterials.com The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. A higher refractive index allows for the design of thinner and lighter lenses with the same focusing power. stanfordmaterials.com

Research has shown that lanthanum-containing glasses occupy a unique position on the Abbe diagram (a plot of refractive index versus Abbe number), distinct from traditional crown and flint glasses. wikipedia.org This allows optical designers more flexibility in creating complex lens systems that are well-corrected for chromatic aberration across the visible spectrum. cloudynights.com Studies on zinc borotellurite glass systems, for example, have explored how varying the concentration of lanthanum oxide affects optical properties. While in this specific system, the refractive index was found to decrease with increasing La₂O₃, it highlights the complex interplay between composition and optical characteristics. chalcogen.ro However, in the more common high-performance optical glasses, lanthanum oxide is known to increase the refractive index. stanfordmaterials.comyoutube.com

| Glass Type | Typical La₂O₃ Content | Effect on Refractive Index (nd) | Effect on Dispersion (Abbe Number, Vd) | Primary Application |

|---|---|---|---|---|

| Lanthanum Crown (LaK) | High | High (e.g., > 1.6) | Low Dispersion (High Vd, > 50) | High-quality camera lenses, objectives |

| Lanthanum Flint (LaF) | High | High (e.g., > 1.7) | Relatively Low Dispersion (Vd ~ 40-50) | High-quality photographic objectives |

This table presents generalized data based on established optical glass categories. clzoptics.comclzoptics.com

Energy Storage Technologies: Lanthanum Compounds as Electrolyte Additives

Lanthanum compounds are being actively researched for their potential to enhance the performance and stability of various battery technologies, including lithium-ion and solid-state batteries.

Solid-state batteries, which use a solid electrolyte instead of a liquid one, promise higher energy density and improved safety. A key challenge is achieving high ionic conductivity in the solid electrolyte. Lanthanum has been shown to play a significant role in this area. Perovskite-structured Lithium Lanthanum Titanate (LiₓLa₍₂₋ₓ₎/₃TiO₃, LLTO) is a well-known solid electrolyte with high ionic conductivity at room temperature, on the order of 10⁻³ S/cm. rsc.orgias.ac.in However, its instability against lithium metal anodes has limited its application. rsc.org

Research has also explored doping other solid electrolyte systems with lanthanum. For example, doping of Na₃Zr₂(SiO₄)₂PO₄ (NZSP), a NASICON-type solid electrolyte, with lanthanum has been investigated. Studies have shown that the introduction of lanthanum can improve the total ionic conductivity, reaching values as high as 7.63 × 10⁻⁴ S cm⁻¹ at room temperature for certain compositions. researchgate.net This enhancement is attributed to factors such as the formation of secondary phosphate (B84403) phases and an increase of sodium ions in the lattice, which improves the mobility of the conducting ions. researchgate.net

Lanthanum is also being incorporated into electrode materials to improve their electrochemical performance. In lithium-ion batteries, doping the cathode material Lithium Iron Phosphate (LiFePO₄) with a small amount of lanthanum has been shown to increase conductivity and enhance the diffusion rate of lithium ions. researchgate.net This results in improved capacity and cycling stability. researchgate.net The introduction of lanthanum can also reduce particle size to the nanoscale, further benefiting the material's electrochemical properties. researchgate.net

On the anode side, research has demonstrated the benefits of lanthanum doping in materials like Cobalt Telluride (CoTe₂). mdpi.com The introduction of lanthanum into the CoTe₂ structure helps to counteract the mechanical stress caused by the insertion of large sodium ions (in sodium-ion batteries), improving the electrode's structural integrity during cycling. mdpi.com Furthermore, the presence of lanthanum can facilitate charge transfer, leading to higher capacity and better long-term stability. mdpi.com Another promising anode material is Lithium Lanthanum Titanate (LLTO), which exhibits high electrochemical conductivity and pseudocapacitive characteristics, making it suitable for low-potential lithium-ion battery applications. researchgate.net

| Application Area | Lanthanum Compound/Dopant | Material System | Observed Improvement |

|---|---|---|---|

| Solid Electrolyte | Lanthanum | Lithium Lanthanum Titanate (LLTO) | High intrinsic ionic conductivity (~10⁻³ S/cm) |

| Solid Electrolyte | Lanthanum (dopant) | Na₃Zr₂(SiO₄)₂PO₄ (NASICON) | Increased total ionic conductivity (up to 7.63 × 10⁻⁴ S cm⁻¹) |

| Cathode | Lanthanum (dopant) | LiFePO₄ | Improved capacity, conductivity, and Li-ion diffusion |

| Anode | Lanthanum (dopant) | CoTe₂ (for Na-ion batteries) | Enhanced cycling stability and charge transfer |

| Anode | Lanthanum | Lithium Lanthanum Titanate (LLTO) | High electrochemical conductivity (2.45 × 10⁻² S/cm) |

Thermochemical Energy Storage Systems Based on Lanthanum Chloride Hydrates

Lanthanum chloride hydrates have emerged as highly promising materials for thermochemical energy storage (TCES), a technology that offers significant advantages over sensible and latent heat storage methods. researchgate.net The primary benefits of using thermochemical materials like lanthanum chloride include high energy storage density and the ability to store thermal energy for extended periods with minimal heat loss. researchgate.net The storage principle is based on a reversible chemical reaction, specifically the dehydration (charging) and hydration (discharging) of the salt.

Among various candidates, lanthanum chloride heptahydrate (LaCl₃·7H₂O) has been identified as one of the most suitable materials for low-temperature TCES applications, such as space heating and domestic hot water generation. osti.govresearchgate.net Its high energy density and favorable reaction temperatures make it a compelling option for systems utilizing low-temperature solar energy or waste heat. researchgate.netosti.gov Research into the LaCl₃–H₂O system aims to fully characterize its thermodynamic and kinetic properties to optimize its performance in practical heat storage applications. researchgate.net

Sorption and Desorption Dynamics for Heat Storage Applications

The core of a thermochemical energy storage system based on lanthanum chloride is the reversible sorption and desorption of water vapor. The desorption (dehydration) process corresponds to the energy charging phase, where heat is supplied to break the chemical bonds between lanthanum chloride and its water of hydration. The reverse sorption (hydration) process is the energy discharging phase, releasing the stored heat.

The dehydration of the fully hydrated form, lanthanum chloride heptahydrate, is not a single-step process but occurs through a series of consecutive reactions, forming intermediate hydrates before reaching the anhydrous state. ises.orgsciopen.com This multi-step decomposition is a critical aspect of its behavior in a storage system.

The typical dehydration sequence is as follows:

LaCl₃·7H₂O(s) ↔ LaCl₃·3H₂O(s) + 4H₂O(g)

LaCl₃·3H₂O(s) ↔ LaCl₃·H₂O(s) + 2H₂O(g)

LaCl₃·H₂O(s) ↔ LaCl₃(s) + H₂O(g) halide-crylink.com

Kinetic studies show that the dehydration process can be described by a shrinking core model, where the desorption of water molecules from the crystal structure is the rate-determining step. researchgate.netresearchgate.net The rate of this reaction increases with higher temperatures and decreases with rising water vapor pressure. researchgate.net

Below is a summary of the theoretical mass loss during the dehydration of Lanthanum Chloride Heptahydrate.

| Dehydration Reaction Step | Water Molecules Lost | Theoretical Mass Loss (wt%) |

|---|---|---|

| LaCl₃·7H₂O → LaCl₃·3H₂O | 4 | 19.4% |

| LaCl₃·3H₂O → LaCl₃·H₂O | 2 | 9.7% |

| LaCl₃·H₂O → LaCl₃ | 1 | 4.9% |

| Total Dehydration | 7 | 34.0% |

This data is based on theoretical calculations derived from the stoichiometry of the dehydration reactions. ises.org

The thermodynamic stability and vapor pressure at different stages of hydration are crucial for designing and operating a TCES system. Experimental measurements have established the relationship between temperature and water vapor pressure for each dehydration step.

| Equilibrium Reaction | Vapor Pressure Equation (ln(pH₂O/atm)) | Temperature Range (K) |

|---|---|---|

| LaCl₃·7H₂O(s) ⇌ LaCl₃·3H₂O(s) + 4H₂O(g) | 17.5 - (7422 / T) | 327 - 334 |

| LaCl₃·3H₂O(s) ⇌ LaCl₃·H₂O(s) + 2H₂O(g) | 17.5 - (8287 / T) | 365 - 369 |

| LaCl₃·H₂O(s) ⇌ LaCl₃(s) + H₂O(g) | 16.4 - (8566 / T) | 391 - 396 |

These equations describe the average vapor pressure of water over the different lanthanum chloride hydrates, as determined by the dynamic transpiration technique. halide-crylink.com

Composite Material Development for Enhanced Thermochemical Performance

To overcome these limitations, research is focused on the development of composite materials. ises.org This approach involves impregnating a porous host matrix with the hygroscopic salt, in this case, lanthanum chloride. ises.org The matrix provides structural stability and prevents agglomeration, thereby improving the heat and mass transfer characteristics of the reactive material.

The primary objectives of creating these composite materials are:

To enhance the heat and mass transfer within the reactor. ises.org

To improve the long-term stability and durability of the storage material over many charging/discharging cycles.

To maintain a high effective energy density in a practical reactor configuration. ises.org

Various materials are being investigated for use as the porous support structure. Honeycomb ceramics, for example, have been explored as a promising non-active porous matrix for this application. ises.org The development and optimization of these composite materials remain a key area of research to unlock the full potential of lanthanum chloride-based thermochemical energy storage. ises.org

| Component | Material Example | Function in Composite |

|---|---|---|

| Active Material | Lanthanum Chloride (LaCl₃) | Stores and releases heat through hydration/dehydration cycles. |

| Porous Host Matrix | Honeycomb Ceramics, Silica (B1680970) Gel, Activated Carbon | Provides structural support, prevents agglomeration, facilitates vapor transport. |

| Binder (optional) | Inert binding agents | Improves mechanical integrity and reliability of the composite structure. energy.gov |

Advanced Spectroscopic and Theoretical Characterization Methodologies for Lanthanum Chloride Hexahydrate

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within a crystal lattice or in solution. These vibrations are sensitive to bond strengths, coordination environments, and molecular symmetry, offering a detailed picture of the structural and bonding framework of lanthanum chloride hydrates.

In aqueous solutions and hydrated crystals of lanthanum chloride, the primary metal-ligand interactions involve the lanthanum ion (La³⁺) coordinating with water molecules (the ligand) and, under certain conditions, with chloride ions. Raman spectroscopy has been effectively used to identify the vibrational modes associated with these interactions.

Studies of concentrated lanthanum chloride solutions have identified distinct vibrational bands corresponding to La–O and La–Cl stretching modes. The La–O vibration, arising from the interaction between the La³⁺ ion and the oxygen atoms of the coordinated water molecules, is typically observed around 340-600 cm⁻¹. scholaris.caeducationsource.in The La–Cl vibrational band, indicating direct ion pairing or inner-sphere complex formation, has been observed at approximately 240 cm⁻¹. scholaris.ca Computational studies using Density Functional Theory (DFT) have been coupled with experimental work to predict and confirm the structures of various aqueous species, such as [La(H₂O)₉]³⁺, [LaCl(H₂O)₈]²⁺, and [LaCl₂(H₂O)₆]⁺. researchgate.net The vibrational frequencies for these species have been identified in Raman spectra, with La–Cl bands for [LaCl(H₂O)₈]²⁺ and [LaCl₂(H₂O)₆]⁺ appearing at 234 cm⁻¹ and 221 cm⁻¹, respectively. researchgate.net

| Vibrational Mode | Species | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| La–O Stretch | [La(H₂O)₉]³⁺ | ~340 | Raman |

| La–Cl Stretch | [LaCl(H₂O)₈]²⁺ | 234 | Raman |

| La–Cl Stretch | [LaCl₂(H₂O)₆]⁺ | 221 | Raman |

| O–H Stretch (in hydrate) | LaCl₃·nH₂O | 3000-4000 | Raman |

The O-H stretching region (typically 3000-4000 cm⁻¹) in the Raman spectra of lanthanum chloride solutions is also informative; the bands in this region become narrower compared to pure water, which is attributed to the stretching vibrations of O–H bonds within the lanthanum hydrate (B1144303) complex. educationsource.in

Vibrational spectroscopy is highly effective for monitoring the structural changes that occur during phase transitions, such as the thermal dehydration of lanthanum chloride hydrates. The most common stable hydrate of lanthanum chloride is the heptahydrate (LaCl₃·7H₂O), which undergoes a stepwise dehydration process upon heating to form lower hydrates and eventually the anhydrous salt. researchgate.net

This process can be followed using IR and Raman spectroscopy, as the vibrational spectra are sensitive to the number and arrangement of water molecules in the crystal lattice. Each step of the dehydration corresponds to a distinct crystallographic phase with a unique spectral fingerprint. The dehydration of lanthanum chloride heptahydrate generally proceeds through the following intermediates:

LaCl₃·7H₂O → LaCl₃·3H₂O → LaCl₃·H₂O → LaCl₃

At temperatures exceeding 300°C in the presence of water vapor, hydrolysis can occur, leading to the formation of lanthanum oxychloride (LaOCl). iaea.org Both IR and Raman spectra can confirm the presence of water and track its removal, as well as detect the formation of the final oxychloride product. iaea.org Low-frequency Raman spectroscopy is particularly sensitive to changes in the crystal lattice, making it a valuable tool for monitoring the in-situ isothermal dehydration of crystalline hydrates. nih.gov

| Initial Phase | Intermediate/Final Phase | Approximate Temperature Range (°C) | Water Molecules Lost |

|---|---|---|---|

| LaCl₃·7H₂O | LaCl₃·3H₂O | 50 - 165 | 4 |

| LaCl₃·3H₂O | LaCl₃·H₂O | 165 - 197 | 2 |

| LaCl₃·H₂O | LaCl₃ (Anhydrous) | 197 - 238 | 1 |

| LaCl₃ | LaOCl (Hydrolysis) | > 300 | - |

X-ray Diffraction Techniques in Lanthanum Chloride Crystallography

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. It provides precise information on unit cell dimensions, space group symmetry, and atomic coordinates, which are fundamental to understanding the material's properties.

Single-crystal X-ray diffraction (SCXRD) offers the most accurate and detailed structural information for crystalline solids. spbu.ru A comprehensive crystallographic study of the rare-earth chloride hydrate series revealed that the structure adopted depends on the lanthanide ion. iucr.org The early, larger lanthanides (La³⁺ and Ce³⁺) form heptahydrates, [LaCl₃·7H₂O], which crystallize in the triclinic space group P-1. In this structure, the core is a dimeric complex, [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]⁴⁺, where each lanthanum atom is coordinated to seven water molecules and two bridging chloride ions. iucr.org

Conversely, the smaller, heavier lanthanides (Pr³⁺ through Lu³⁺) typically form hexahydrates, [RECl₂(H₂O)₆]Cl, which adopt a monoclinic structure with the space group P2/c. iucr.org In these hexahydrate structures, the metal ion is coordinated to six water molecules and two chloride ions in the inner sphere, forming a monomeric [RECl₂(H₂O)₆]⁺ complex. iucr.org Therefore, while the subject is lanthanum chloride hexahydrate, the most stable crystalline form isolated from aqueous solution for lanthanum is the heptahydrate. The hexahydrate form would be an intermediate in the dehydration process or could potentially be stabilized under specific conditions.

| Compound | Formula | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|---|

| Lanthanum Chloride Heptahydrate | [La₂(μ-Cl)₂(H₂O)₁₄]Cl₄ | Triclinic | P-1 | 9-coordinate La³⁺ (7 H₂O, 2 Cl) |

| Praseodymium Chloride Hexahydrate (representative hexahydrate structure) | [PrCl₂(H₂O)₆]Cl | Monoclinic | P2/c | 8-coordinate Pr³⁺ (6 H₂O, 2 Cl) |

Powder X-ray diffraction (PXRD) is an essential technique for routine phase identification and the characterization of polycrystalline materials. researchgate.net For lanthanum chloride hexahydrate, PXRD is used to confirm the bulk purity of a synthesized sample by comparing its diffraction pattern to standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

PXRD is also invaluable for studying the dehydration process. As the material is heated, high-temperature XRD (HT-XRD) can be used to identify the crystalline phases present at each stage. smolecule.com This confirms the transitions from the heptahydrate to the trihydrate, monohydrate, and finally the anhydrous form, each having a distinct diffraction pattern. smolecule.com The sharpness and intensity of the diffraction peaks also provide information about the degree of crystallinity of the material.

Computational Chemistry and Quantum Mechanical Approaches

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of lanthanide compounds. umn.edu Despite the challenges posed by the f-electrons, DFT provides a balance of computational cost and accuracy for systems like Lanthanum chloride hexahydrate. umn.edu

DFT calculations have been successfully applied to predict the structures of lanthanum chloride species in aqueous solution. researchgate.net Using functionals like B3LYP in combination with appropriate basis sets (e.g., SDD for La and 6-311+G for other atoms) and a polarizable continuum model (IEFPCM) to simulate the aqueous environment, researchers have optimized the geometries of various hydrated and chloro-complexes. researchgate.netresearchgate.net These calculations confirmed that as the number of coordinated chloride ligands increases, the number of coordinated water molecules decreases. scholaris.ca

In the solid state, DFT has been used to calculate the crystal-field (CF) parameters for lanthanide ions within a LaCl₃ crystal lattice. researchgate.net These calculations are critical for understanding the magnetic and optical properties of lanthanide-doped materials. The studies have shown that ligand polarization and Pauli repulsion between the 4f electrons and the ligands are crucial effects that determine the magnitude and sign of the CF parameters. researchgate.net

| System | Computational Method | Basis Set | Solvent Model | Key Findings |

|---|---|---|---|---|

| Aqueous La(III) Chloride Complexes | Gaussian 16, B3LYP | SDD for La, 6-311+G for O, H, Cl | IEFPCM (water) | Predicted stable structures for [La(H₂O)₉]³⁺, [LaCl(H₂O)₈]²⁺, [LaCl₂(H₂O)₆]⁺, and [LaCl₃(H₂O)₄]⁰. researchgate.netresearchgate.net |

| Ln³⁺ in LaCl₃ Crystal | Orbital-free embedding formalism | N/A | N/A (Solid State) | Calculated crystal-field parameters, highlighting the importance of ligand polarization and Pauli repulsion. researchgate.net |

| Anhydrous LaCl₃ | PBEsol functional (DFPT) | N/A | N/A (Solid State) | Calculated lattice parameters (a=7.603 Å, c=4.375 Å) and electronic band structure. materialsproject.org |

Prediction of Spectroscopic Features and Reaction Pathways

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves to validate theoretical models and aid in the interpretation of experimental data. catalysis.blog For lanthanum chloride systems, DFT calculations have been instrumental in assigning vibrational modes observed in Raman spectra.

For example, the La–Cl vibrational bands for the [LaCl(H₂O)₈]²⁺ and [LaCl₂(H₂O)₆]⁺ complexes were identified in experimental spectra based on frequencies predicted by DFT. researchgate.net The close agreement between the calculated and observed frequencies provides strong evidence for the existence and structure of these species in solution. researchgate.netresearchgate.net

| Species | Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| [LaCl(H₂O)₈]²⁺ | La–Cl stretch | 234 | Available in specialized literature researchgate.net |

| [LaCl₂(H₂O)₆]⁺ | La–Cl stretch | 221 | Available in specialized literature researchgate.net |

Beyond spectroscopy, computational methods are used to map out reaction pathways and determine the energetics of chemical processes, such as ligand exchange. nih.gov By calculating the potential energy surfaces for reactions like the substitution of a water molecule by a chloride ion, it is possible to identify transition states and determine activation barriers. This provides a molecular-level understanding of the complex dynamics observed in solution, complementing the static picture offered by structural characterization. catalysis.blog

Advanced Relativistic Calculations for Lanthanide Systems

For heavy elements like lanthanum, relativistic effects significantly influence their electronic structure and chemical properties. ug.edu.pl These effects arise because the core electrons in heavy atoms move at speeds that are a considerable fraction of the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of the s and p orbitals. numberanalytics.com This contraction provides more effective shielding of the nuclear charge, causing the outer d and f orbitals to expand.

The accurate theoretical treatment of lanthanide systems therefore requires the inclusion of relativistic effects. Standard non-relativistic quantum mechanical methods, based on the Schrödinger equation, are often inadequate. osti.gov Advanced computational approaches are required:

Dirac Equation-Based Methods : The most rigorous approach involves solving the Dirac equation, which incorporates relativity from the outset. While computationally expensive, variational solutions to the Dirac equation provide a highly accurate description of the electronic structure. osti.gov

Spin-Orbit Coupling (SOC) : This is a major relativistic effect in lanthanides, arising from the interaction between the electron's spin and its orbital angular momentum. ug.edu.pl SOC is responsible for the splitting of electronic energy levels and is fundamental to understanding the magnetic and spectroscopic properties of lanthanide complexes. osti.gov Perturbative approaches to calculate SOC are often questionable for heavy elements, necessitating more advanced, variational treatments. osti.gov

Effective Core Potentials (ECPs) : A common strategy to reduce computational cost is to use relativistic ECPs, where the core electrons are replaced by a potential that includes average relativistic effects. The valence electrons are then treated explicitly using standard quantum chemical methods.

These relativistic calculations are essential for accurately predicting properties such as ionization potentials, electron affinities, bond lengths, and the energy levels of electronic states in lanthanum compounds. ug.edu.pl

Environmental Research Applications of Lanthanum Chloride Hexahydrate in Water Treatment

Phosphate (B84403) Removal Mechanisms from Aqueous Solutions

The primary application of lanthanum chloride hexahydrate in water treatment revolves around the removal of phosphates. Lanthanum ions (La³⁺) react with phosphate ions (PO₄³⁻) to form a highly insoluble precipitate, lanthanum phosphate (LaPO₄). ecologixsystems.comnetsolwater.com This reaction is highly efficient, capable of reducing phosphate concentrations to very low levels, often below 10 parts per billion (ppb). netsolwater.com The reaction proceeds in a 1:1 molar ratio, which minimizes the amount of chemical needed and consequently reduces sludge production compared to other precipitants. netsolwater.com

The precipitation of phosphate with lanthanum is a rapid process. epa.gov When lanthanum chloride is introduced to water containing phosphate, it immediately forms small flocs of lanthanum phosphate precipitate. ecologixsystems.comnetsolwater.com The effectiveness of this precipitation is maintained over a broad pH range, typically from 4.5 to 8.5, which is a significant advantage over traditional coagulants that are effective only within a narrower pH window. epa.govscispace.com

Equilibrium studies have focused on the low solubility of lanthanum phosphate, which is a key factor in its effectiveness. The solubility product (Ksp) of LaPO₄ is exceptionally low, indicating a strong driving force for precipitation and ensuring that residual phosphate concentrations in the treated water are minimal. doi.org Research involving the synthesis of lanthanum phosphate has confirmed the formation of a hexagonal crystal structure known as rhabdophane (B76276) (LaPO₄·0.5H₂O), which is thermally stable at high temperatures. researchgate.net Modeling studies have been developed to predict the required lanthanum dosage for achieving a specific residual phosphate concentration based on the water quality parameters of the wastewater. mcmaster.ca

Numerous studies have compared the phosphate removal efficiency of lanthanum chloride with conventional coagulants such as aluminum sulfate (B86663) (alum) and ferric chloride. Research consistently demonstrates that lanthanum chloride is more efficient, often requiring lower molar ratios to achieve the same or better phosphate removal. unlv.eduascelibrary.org

For instance, in treating high-concentration phosphate solutions typical of certain industrial effluents, lanthanum chloride can achieve over 99% orthophosphate removal at a metal-to-phosphate molar ratio of 1:1 or 1.1:1. unlv.eduascelibrary.org In contrast, achieving similar removal rates with aluminum or ferric iron often requires molar ratios of 1.6:1 or higher. unlv.eduascelibrary.org

A key advantage of lanthanum chloride is its effectiveness over a wider pH range. scispace.comdoi.org While alum and ferric chloride are most effective in a pH range of 6.5 to 7, lanthanum chloride maintains high efficiency from pH 4.5 to 8.5. epa.govscispace.com This is particularly beneficial as the addition of aluminum and iron salts can depress the pH of the water, sometimes requiring pH adjustment. scispace.comunlv.edu In liquors with high initial orthophosphate concentrations (>100 mg/L), lanthanum chloride achieved over 85% removal at a pH as low as 2, whereas the efficiency of ferric chloride decreased with increasing dosage due to pH depression. unlv.eduascelibrary.org

| Coagulant | Effective pH Range for Phosphate Removal | Required Molar Ratio (Metal:P) for >99% Removal |

| Lanthanum Chloride | 4.5 - 8.5 epa.govscispace.com | 1:1 to 1.1:1 unlv.eduascelibrary.org |

| Ferric Chloride | 3.2 - 3.8 (optimal) doi.org, 6.5 - 7 (practical) scispace.com | ≥ 1.6:1 unlv.eduascelibrary.org |

| Aluminum Sulfate (Alum) | 4.0 - 6.2 (optimal) doi.org, 6.5 - 7 (practical) scispace.com | ≥ 1.6:1 unlv.eduascelibrary.org |

Enhanced Biological Phosphorus Removal (EBPR) is a cost-effective wastewater treatment process that reduces sludge production. unlv.edu However, a challenge with EBPR is the secondary release of stored polyphosphate during downstream solids handling, such as anaerobic digestion. unlv.eduresearchgate.net This results in recycle streams with phosphate concentrations that can be one to two orders of magnitude higher than the influent wastewater. unlv.edu

Flocculation and Filtration Aid Mechanisms in Water Purification

Beyond its primary role in phosphate precipitation, lanthanum chloride also functions as an effective flocculant and filter aid. ecologixsystems.comatamanchemicals.com The precipitation of lanthanum phosphate results in the formation of small, dense flocs. ecologixsystems.comnetsolwater.com These flocs can entrap other suspended particles in the water, a process known as flocculation, which enhances the clarity of the water. ecologixsystems.com

The fine precipitates of lanthanum phosphate can be effectively removed by standard filtration methods, such as sand filters. netsolwater.com In some applications, the addition of lanthanum chloride has been shown to improve the efficiency of the filtration process itself, acting as a filter aid that helps to remove finer particles and reduce turbidity. ecologixsystems.comnetsolwater.com Research has also explored modified flocculation protocols using lanthanum chloride for the concentration and recovery of bacteria from water samples, with the addition of bicarbonate found to improve flocculation efficiency in tap water. nih.gov

Sorption and Adsorption Studies of Lanthanum onto Environmental Matrices

Research has also investigated the interaction of lanthanum with various environmental matrices through sorption and adsorption processes. These studies are crucial for understanding the environmental fate of lanthanum when used in water treatment and for developing novel adsorbent materials.

Studies have examined the sorption of lanthanum onto materials such as soils, clay minerals, and carbon-rich materials like biochar and activated charcoal. bohrium.comub.edu These materials can act as natural barriers or be used in remediation strategies to immobilize lanthanides. bohrium.comub.edu The solid-liquid distribution coefficients (Kd) are used to quantify the extent of sorption, with studies showing that lanthanum exhibits strong sorption to these matrices. bohrium.com The adsorption of lanthanum onto individual soil constituents like quartz, feldspar, kaolinite, goethite, and humic acid has been studied to understand its mobility and bioavailability. tandfonline.com Factors such as pH and the presence of organic matter can significantly influence the adsorption process. tandfonline.comsargcoop.org

Furthermore, lanthanum itself is used to modify other materials to create highly effective adsorbents for phosphate removal. fau.eduresearchgate.net For example, algal biomass modified with lanthanum chloride has been shown to remove over 99% of phosphorus from water. fau.edufau.edu Similarly, lanthanum-modified coal gangue has been developed as a low-cost, high-capacity adsorbent for phosphate. researchgate.net The primary mechanism in these cases is often a combination of adsorption and the formation of lanthanum phosphate complexes on the surface of the material. researchgate.netmdpi.com

Biological Research Applications of Lanthanum Chloride Mechanistic and Fundamental Studies

Investigation of Divalent Cation Channel Activity and Selectivity

Lanthanum chloride is widely utilized in biochemical and physiological research as a blocker of divalent cation channels, most notably calcium channels. selleckchem.commpbio.comnih.gov The trivalent lanthanum ion (La³⁺) is unable to pass through these channels but binds to them with high affinity, effectively preventing the influx of divalent cations like Ca²⁺. This blockade is instrumental in studying the roles of these channels in cellular physiology and pathology. Research has demonstrated that La³⁺ exerts its toxic effects in biological systems through L-type calcium channels, among others, highlighting its utility in differentiating between channel subtypes. nih.gov

The primary mechanism by which lanthanum ions inhibit divalent cation channels is through competitive antagonism with calcium ions. nih.gov Due to its higher charge and similar size, La³⁺ binds more strongly to the calcium-binding sites on the exterior of the channel pore. This occupation prevents Ca²⁺ from accessing its binding sites and permeating the channel.

This inhibitory action has been studied in various contexts, including nerve regeneration. Systemic administration of lanthanum chloride was found to impede the formation of myelin in regenerating peripheral axons and reduce the elongation of dorsal root axons. nih.gov This effect is attributed to the blockade of calcium channels in axonal growth cones, which subsequently inhibits the motility of axonal filopodia essential for longitudinal growth. nih.gov Beyond calcium channels, lanthanum has also been shown to be active at the GABAa receptor chloride channel complex, demonstrating its broader, though less commonly studied, effects on other ion channels. nih.gov

The ability of lanthanum chloride to modulate ion channel activity and intracellular calcium concentrations makes it a valuable tool for investigating cellular signaling pathways. By blocking Ca²⁺ influx, researchers can elucidate the downstream consequences and the role of calcium as a second messenger in various signaling cascades.

Studies have shown that lanthanum chloride exposure can influence numerous key signaling pathways:

NF-κB Signaling : LaCl₃ treatment in rats was shown to negatively affect the NF-κB signaling pathway by reducing the phosphorylation of IKKα/β and IκBα, which prevents NF-κB activation and suppresses the expression of immediate early genes. mdpi.com

Autophagy-Related Pathways : In the rat hippocampus, LaCl₃ induces autophagy by generating reactive oxygen species (ROS) that, in turn, activate JNK/c-Jun and JNK/FoxOs signaling pathways while inhibiting the AKT/mTOR pathway. nih.govresearchgate.net

Axon Development Pathways : Exposure to LaCl₃ can lead to abnormal axons by downregulating the LKB1-MARK2 and LKB1-STK25-GM130 signaling pathways. nih.gov

MAPK Signaling : In the context of vascular calcification, LaCl₃ can suppress the activation of the JNK and p38 MAPK signaling pathways, which are enhanced by hydrogen peroxide. nih.gov It has also been linked to the deregulation of the ERK/mitogen-activated protein kinase signaling pathway in rat kidneys. nih.gov

PI3K/Akt Pathway : In cancer research, LaCl₃ was found to enhance the anticancer effects of cisplatin in ovarian cancer cells, a mechanism linked to the PI3K/Akt pathway. researchgate.net

Calcium-Sensing Receptor (CaSR) : At concentrations much lower than those needed to block calcium channels, lanthanum can activate the CaSR and enhance its sensitivity to calcium, demonstrating a dual role depending on concentration. oup.com

| Signaling Pathway | Biological Context | Observed Effect of LaCl₃ | Reference Study Finding |

|---|---|---|---|

| NF-κB | Synaptic Plasticity | Inhibition | Reduced phosphorylation of IKKα/β and IκBα, preventing NF-κB activation. mdpi.com |

| JNK and AKT/mTOR | Autophagy in Hippocampus | Activation of JNK, Inhibition of AKT/mTOR | ROS-mediated activation of JNK/c-Jun and inhibition of AKT/mTOR, leading to increased autophagy. nih.govresearchgate.net |

| LKB1-MARK2 / LKB1-STK25-GM130 | Axon Morphogenesis | Downregulation | Reduced expression of LKB1 and related proteins, leading to abnormal axons. nih.gov |

| p38 MAPK and JNK | Vascular Calcification | Suppression | Counteracts H₂O₂-enhanced calcification by suppressing JNK and p38 MAPK activation. nih.gov |

| PI3K/Akt | Ovarian Cancer Cell Cisplatin Resistance | Modulation | Sensitizes resistant ovarian cancer cells to cisplatin via the PI3K/Akt pathway. researchgate.net |

| Calcium-Sensing Receptor (CaSR) | Calcium Homeostasis | Activation | Acts as a strong agonist of the CaSR at nanomolar concentrations. oup.com |

DNA Interaction Studies with Lanthanum(III) Complexes

The unique coordination chemistry of lanthanide ions, including their large ionic radii and high coordination numbers, has made their complexes subjects of great interest in bioinorganic chemistry. ias.ac.in Lanthanum(III) complexes, in particular, have been designed and synthesized to investigate their potential to bind and cleave DNA, which is fundamental to the development of new therapeutic and diagnostic agents. ias.ac.innih.gov

Lanthanum(III) complexes interact with DNA through several distinct modes, which are largely determined by the structure of the organic ligands coordinated to the metal ion. These interactions can include:

Groove Binding : Where the complex fits into the minor or major groove of the DNA double helix.

Intercalation : Involving the insertion of a planar ligand between the base pairs of the DNA.

Electrostatic Interactions : Occurring between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA.